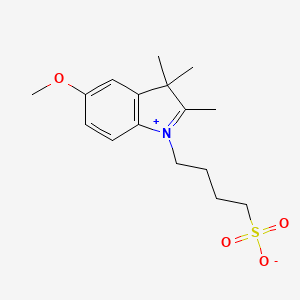
4-(5-Methoxy-2,3,3-Trimethyl-3H-indol-1-ium-1-yl)butan-1-sulfonat
Übersicht
Beschreibung
4-(5-Methoxy-2,3,3-trimethyl-3H-indol-1-ium-1-yl)butane-1-sulfonate is a useful research compound. Its molecular formula is C16H23NO4S and its molecular weight is 325.4 g/mol. The purity is usually 95%.
BenchChem offers high-quality 4-(5-Methoxy-2,3,3-trimethyl-3H-indol-1-ium-1-yl)butane-1-sulfonate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-(5-Methoxy-2,3,3-trimethyl-3H-indol-1-ium-1-yl)butane-1-sulfonate including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Biologische Sensorik
Indoliumverbindungen, einschließlich Derivaten wie 5-Methoxy-2,3,3-Trimethyl-1-(4-sulfobutyl)-indolium-Innensalz, werden häufig für ihr Potenzial als biologische Sensoren untersucht. Ihre Struktur ermöglicht die Entwicklung fluoreszierender Sonden, die in der biologischen und elektrochemischen Sensorik eingesetzt werden können, um verschiedene Biomoleküle oder Ionen in komplexen Umgebungen zu detektieren .
Anti-HIV-Forschung
Indol-Derivate wurden mit Potenzial in der Anti-HIV-Forschung berichtet. Molekular-Docking-Studien von neuartigen Indolyl- und Oxochromenylxanthenon-Derivaten wurden durchgeführt, um ihre Wirksamkeit gegen HIV-1 zu untersuchen . Obwohl dies nicht direkt mit der spezifischen Verbindung in Frage steht, deutet dies auf ein potenzielles Anwendungsgebiet für weitere Erforschung hin.
Synthetische Chemie
Indoliumverbindungen sind in der synthetischen Chemie wertvoll für die Konstruktion komplexer molekularer Strukturen. Sie können an Reaktionen wie 1,3-dipolaren Cycloadditionen teilnehmen, um kondensierte Ringsysteme zu erhalten, die für die Synthese verschiedener Pharmazeutika und organischer Materialien entscheidend sind .
Fluoreszierende Sondierung
Eine neuartige Anwendung von Indolium-basierten Verbindungen liegt in der Entwicklung fluoreszierender Sonden zur schnellen Detektion spezifischer Ionen oder Moleküle. Zum Beispiel wurde eine Sonde, die aus 1,2,3,3-Tetramethyl-3H-indoliumiodid entwickelt wurde, zur Detektion von Cyanidionen verwendet .
Eigenschaften
IUPAC Name |
4-(5-methoxy-2,3,3-trimethylindol-1-ium-1-yl)butane-1-sulfonate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H23NO4S/c1-12-16(2,3)14-11-13(21-4)7-8-15(14)17(12)9-5-6-10-22(18,19)20/h7-8,11H,5-6,9-10H2,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PVYCRNUCAJPUFN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=[N+](C2=C(C1(C)C)C=C(C=C2)OC)CCCCS(=O)(=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H23NO4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70434318 | |
| Record name | 4-(5-Methoxy-2,3,3-trimethyl-3H-indol-1-ium-1-yl)butane-1-sulfonate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70434318 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
325.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
54136-27-5 | |
| Record name | 3H-Indolium, 5-methoxy-2,3,3-trimethyl-1-(4-sulfobutyl)-, inner salt | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=54136-27-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-(5-Methoxy-2,3,3-trimethyl-3H-indol-1-ium-1-yl)butane-1-sulfonate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70434318 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















